2-(Piperidin-4-yl)phenol
Description
2-(Piperidin-4-yl)phenol is a bicyclic organic compound featuring a phenol moiety linked to a piperidine ring at the 2-position. This structure combines the aromatic properties of phenol with the basicity and conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry and material science.
Properties
CAS No. |
910605-43-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-piperidin-4-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
FEKPQWCDELSHHJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC=CC=C2O |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
4-(Piperidin-4-yl)phenol
- Structure : Differs by the absence of the 2-hydroxyl group.
- Properties : Market analysis (2020–2025) shows a production value of ~$12.5 million, primarily used in polymer intermediates and agrochemicals.
- Key Difference: The lack of a 2-hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and receptor interactions compared to 2-(Piperidin-4-yl)phenol.
2-Bromo-4-(piperidin-4-yl)phenol Hydrochloride
- Structure : Bromine replaces the hydroxyl group at the 2-position.
- Properties : Molecular weight 432.73 g/mol; IR spectral data indicates strong Br-C stretching at 550–600 cm⁻¹.
- Key Difference : Bromine enhances electrophilicity, making it suitable for Suzuki coupling reactions, unlike the hydroxyl group in the target compound.
4-[2-(Piperidin-4-yl)ethyl]phenol
- Structure: Ethyl linker between phenol and piperidine.
- Properties: SMILES: C1CNCCC1CCC2=CC=C(C=C2)O; predicted LogP = 2.1, suggesting higher lipophilicity than this compound (LogP ~1.8).
2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol
- Structure: Chromenopyrimidine fused ring system attached to phenol and piperidine.
- Crystallography: Monoclinic (P21/n), a = 9.9826 Å, β = 109.38°, Z = 4; hydrogen-bonding network stabilizes the crystal lattice.
- Key Difference : Extended π-conjugation enables fluorescence properties, absent in simpler analogs.
Physicochemical Properties
Pharmacological Activity
- Serotonin/Norepinephrine Reuptake Inhibition: Fluorophenyl-substituted piperidines (e.g., 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine) show potent activity (IC₅₀ < 50 nM). The 2-hydroxyl group in this compound may enhance binding to polar residues in transporters.
- CNS Applications: Indole-piperidine hybrids (e.g., 3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole) demonstrate efficacy in neuropsychiatric disorders. Structural simplicity of this compound may reduce off-target effects.
Industrial and Market Considerations
- Production Costs: 4-(Piperidin-4-yl)phenol production costs ~$45/kg, with profit margins of 18–22%. The 2-substituted derivative may incur higher costs due to additional synthetic steps.
- Applications: While 4-(Piperidin-4-yl)phenol dominates in agrochemicals, this compound is explored in high-value pharmaceuticals (e.g., neurotensin receptor agonists).
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